molecular formula C9H7BrN2O B1453298 2-Acetyl-5-bromo-2H-indazole CAS No. 1195623-05-2

2-Acetyl-5-bromo-2H-indazole

Cat. No. B1453298
M. Wt: 239.07 g/mol
InChI Key: RYKJIXYJUGUSAX-UHFFFAOYSA-N
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Description

“2-Acetyl-5-bromo-2H-indazole” is a chemical compound with the molecular formula C9H7BrN2O . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including “2-Acetyl-5-bromo-2H-indazole”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “2-Acetyl-5-bromo-2H-indazole” is represented by the InChI code 1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . These reactions are often carried out without a catalyst and solvent, using 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

The molecular weight of “2-Acetyl-5-bromo-2H-indazole” is 239.07 . The boiling point is 133-135 degrees Celsius .

Scientific Research Applications

Therapeutic Applications

Indazole derivatives exhibit a wide array of biological activities, making them significant in the development of novel therapeutic agents. These derivatives possess promising anti-cancer and anti-inflammatory activities. They have also been found applicable in disorders involving protein kinases, aside from cancer, and in neurodegenerative disorders. The defined mechanisms of action for these compounds pave the way for new molecules with beneficial biological and therapeutic properties. (Denya et al., 2018).

Moreover, indazole derivatives have been acknowledged for their potent anti-tumor agents. Many efforts have been undertaken to develop these derivatives as inhibitors targeting various pathways such as fibroblast growth factor receptor (FGFR) inhibitors, indoleamine-2,3-dioxygenase1 (IDO1) inhibitors, and others. These compounds have shown significant anti-tumor activities, highlighting the urgent need to develop new anti-tumor agents that overcome the limitations of existing therapies. (Wan et al., 2019).

Synthetic and Catalytic Applications

In addition to their therapeutic applications, indazole derivatives have been explored for their roles in synthetic and catalytic processes. Transition-metal-catalyzed C–H activation/annulation sequences are particularly noted for constructing functionalized indazole derivatives. These synthetic strategies allow for improved tolerance in medicinal applications, enhanced functional flexibility, and increased structural complexity. Such methodologies underscore the versatility of indazole derivatives in organic synthesis, further broadening their application spectrum beyond pharmacology. (Shiri et al., 2022).

Safety And Hazards

The safety information for “2-Acetyl-5-bromo-2H-indazole” indicates that it may cause skin irritation or serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Indazole-containing compounds, including “2-Acetyl-5-bromo-2H-indazole”, have a wide range of medicinal applications . Therefore, future research may focus on exploring these applications further and developing more efficient synthesis methods .

properties

IUPAC Name

1-(5-bromoindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6(13)12-5-7-4-8(10)2-3-9(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKJIXYJUGUSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C2C=C(C=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001292131
Record name 1-(5-Bromo-2H-indazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-bromo-2H-indazole

CAS RN

1195623-05-2
Record name 1-(5-Bromo-2H-indazol-2-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195623-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-2H-indazol-2-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001292131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetyl-5-bromo-2H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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